molecular formula C9H14O3 B12773047 Ningpogenin CAS No. 94707-63-8

Ningpogenin

Cat. No.: B12773047
CAS No.: 94707-63-8
M. Wt: 170.21 g/mol
InChI Key: QCZMBBWKHAYATJ-HLTSFMKQSA-N
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Description

Ningpogenin is a naturally occurring iridoid compound found in various plant species, including Morinda officinalis . It is known for its diverse pharmacological properties and has been the subject of numerous scientific studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ningpogenin can be isolated from the roots of Morinda officinalis using a combination of chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC) . The structure of this compound has been elucidated using spectroscopic methods including 1D and 2D nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the isolation process from natural sources remains a primary method. Advances in synthetic biology and biotechnological approaches may offer future avenues for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ningpogenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, such as hydroxyl and methoxy groups .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Properties

CAS No.

94707-63-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

[(3aR,4S,6aR)-5-(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-4-yl]methanol

InChI

InChI=1S/C9H14O3/c10-4-6-3-9-7(1-2-12-9)8(6)5-11/h3,7-11H,1-2,4-5H2/t7-,8-,9+/m1/s1

InChI Key

QCZMBBWKHAYATJ-HLTSFMKQSA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@@H](C(=C2)CO)CO

Canonical SMILES

C1COC2C1C(C(=C2)CO)CO

Origin of Product

United States

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